molecular formula C16H11NO3 B1628498 Oxo(2-phenylindolizin-3-yl)acetic acid CAS No. 892691-05-3

Oxo(2-phenylindolizin-3-yl)acetic acid

Cat. No. B1628498
CAS RN: 892691-05-3
M. Wt: 265.26 g/mol
InChI Key: UWWMXLAAHUBULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Oxo(2-phenylindolizin-3-yl)acetic acid” is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 265.26 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Regulation of Plant Growth and Development

One significant application of oxo(2-phenylindolizin-3-yl)acetic acid derivatives is in the regulation of auxin homeostasis and gradients in plant roots, particularly in Arabidopsis. The study by Pěnčík et al. (2013) shows that 2-oxindole-3-acetic acid (oxIAA), a major auxin degradation product, plays a crucial role in regulating auxin homeostasis. This research underscores the importance of auxin catabolism in the spatial and temporal coordination of plant developmental events, offering insights into how synthetic analogs might be used to influence plant growth pathways.

Anticancer and Antioxidant Properties

Research has also explored the anticancer and antioxidant properties of compounds related to oxo(2-phenylindolizin-3-yl)acetic acid. A study by Awad et al. (2018) on α-aminophosphonates based quinazolinone moiety highlighted their potential as anticancer agents. This research not only adds to the understanding of these compounds' biological activities but also suggests pathways for developing new therapeutic agents.

Antibacterial and Antimicrobial Activities

Furthermore, the synthesis and evaluation of novel Mannich bases bearing 1,8-naphthyridine moiety, as reported by Mogilaiah & Sakram (2004), highlight the antimicrobial potential of these compounds. This line of research opens avenues for the development of new antimicrobial agents, addressing the urgent need for innovative treatments against resistant pathogens.

properties

IUPAC Name

2-oxo-2-(2-phenylindolizin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMXLAAHUBULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586125
Record name Oxo(2-phenylindolizin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid

CAS RN

892691-05-3
Record name Oxo(2-phenylindolizin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxo(2-phenylindolizin-3-yl)acetic acid
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Oxo(2-phenylindolizin-3-yl)acetic acid
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Oxo(2-phenylindolizin-3-yl)acetic acid
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Oxo(2-phenylindolizin-3-yl)acetic acid
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Oxo(2-phenylindolizin-3-yl)acetic acid
Reactant of Route 6
Oxo(2-phenylindolizin-3-yl)acetic acid

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